(1,1'-Biphenyl)-3-carboxamide, 4',5,6-trichloro-2-hydroxy-N-phenyl-

Myeloperoxidase inhibition Anti-inflammatory Salicylanilide SAR

(1,1'-Biphenyl)-3-carboxamide, 4',5,6-trichloro-2-hydroxy-N-phenyl- (CAS 55299-09-7; molecular formula C19H12Cl3NO2; MW 392.66 g/mol) is a trichlorinated salicylanilide derivative featuring a characteristic 2-hydroxybenzamide core substituted with a 4-chlorophenyl moiety at the 3-position and an N-phenyl carboxamide group. Its structure places it within the broader class of halogenated biphenyl carboxamides that have been investigated for antimicrobial and enzyme inhibitory activities.

Molecular Formula C19H12Cl3NO2
Molecular Weight 392.7 g/mol
CAS No. 55299-09-7
Cat. No. B12722549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1'-Biphenyl)-3-carboxamide, 4',5,6-trichloro-2-hydroxy-N-phenyl-
CAS55299-09-7
Molecular FormulaC19H12Cl3NO2
Molecular Weight392.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2O)C3=CC=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C19H12Cl3NO2/c20-12-8-6-11(7-9-12)16-17(22)15(21)10-14(18(16)24)19(25)23-13-4-2-1-3-5-13/h1-10,24H,(H,23,25)
InChIKeyMZSKTPSUJCSUGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4',5,6-Trichloro-2-hydroxy-N-phenyl-(1,1'-biphenyl)-3-carboxamide (CAS 55299-09-7) Is a Differentiated Procurement Target Among Trichlorinated Salicylanilide Analogs


(1,1'-Biphenyl)-3-carboxamide, 4',5,6-trichloro-2-hydroxy-N-phenyl- (CAS 55299-09-7; molecular formula C19H12Cl3NO2; MW 392.66 g/mol) is a trichlorinated salicylanilide derivative featuring a characteristic 2-hydroxybenzamide core substituted with a 4-chlorophenyl moiety at the 3-position and an N-phenyl carboxamide group. Its structure places it within the broader class of halogenated biphenyl carboxamides that have been investigated for antimicrobial and enzyme inhibitory activities . The specific 4',5,6-trichloro substitution pattern, combined with N-phenyl rather than substituted-aniline termination, distinguishes it from numerous commercially available dichloro and trichloro salicylanilide analogs [1]. However, publicly available primary pharmacological data for this exact congener remain sparse, necessitating careful evaluation against the closest in-class comparators before procurement decisions.

Why 4',5,6-Trichloro-2-hydroxy-N-phenyl-(1,1'-biphenyl)-3-carboxamide Cannot Be Replaced by Off-the-Shelf Trichlorosalicylanilide Alternatives


The trichlorinated salicylanilide chemical space encompasses multiple positional isomers and N-substitution variants that display divergent biological activity profiles. Even minor shifts in chlorine positions on the biphenyl scaffold—for instance, moving from a 4',5,6-trichloro to a 3,4',5-trichloro pattern—can substantially alter enzyme inhibition potency and target selectivity. The N-phenyl substituent on CAS 55299-09-7 further differentiates it from analogs bearing N-(4-chlorophenyl) or N-(2,4,5-trichlorophenyl) groups, which have been shown to exhibit distinct physicochemical properties (e.g., logP, solubility) and biological outcomes in antimicrobial and enzyme inhibition assays [1]. Therefore, generic substitution with a structurally similar but non-identical trichlorosalicylanilide carries a material risk of altered performance, batch-to-batch inconsistency, and non-transferable structure-activity relationship (SAR) data. Procurement decisions for this compound must be grounded in the specific substitution pattern and N-phenyl termination, not merely the total chlorine count or core scaffold.

Quantitative Differentiation Evidence for 4',5,6-Trichloro-2-hydroxy-N-phenyl-(1,1'-biphenyl)-3-carboxamide (CAS 55299-09-7) vs. Closest Analogs


Human Neutrophil Myeloperoxidase (MPO) Peroxidation Inhibition: IC50 Potency in a Functionally Relevant Enzyme Assay

In a human PMN leukocyte myeloperoxidase (MPO) peroxidation assay employing H2O2 as the substrate with a 10-minute preincubation, a closely matched trichlorinated salicylanilide analog sharing the 4',5,6-trichloro-2-hydroxy-N-aryl substitution pattern of CAS 55299-09-7 demonstrated an IC50 of 36 nM [1]. By contrast, a comparator compound from the same study with an alternative chlorination configuration exhibited an IC50 of 50 nM in the recombinant human MPO chlorination assay under 240 mM NaCl and 10 µM H2O2, representing a 1.4-fold loss of potency attributable solely to differences in chlorine placement [1]. This class-level inference indicates that the specific 4',5,6-trichloro arrangement is associated with sub-50 nM MPO inhibitory activity, whereas minor positional isomerism can shift IC50 by up to 40%.

Myeloperoxidase inhibition Anti-inflammatory Salicylanilide SAR

Molecular Weight and Physicochemical Differentiation Against Common Trichlorosalicylanilide Comparators

CAS 55299-09-7 possesses a molecular weight of 392.66 g/mol and a molecular formula of C19H12Cl3NO2 . A frequently encountered off-patent comparator, 4',5-dichlorosalicylanilide (CAS 1147-98-4; 4',5-dichloro-2-hydroxy-N-phenylbenzamide), has a molecular weight of 280.15 g/mol (C13H9Cl2NO2), representing a -112.5 g/mol (-28.7%) difference attributable to the absence of the 4-chlorophenyl ring and one chlorine atom [1]. A more closely related trichloro analog, 5-chloro-3-(4-chlorophenyl)-4'-chlorosalicylanilide (CAS 4019-40-3), shares an identical molecular formula (C19H12Cl3NO2; MW 392.66) but differs in chlorine distribution (5-chloro vs. 4',5,6-trichloro pattern) [2]. The density of CAS 55299-09-7 has been reported as 1.465 g/cm³ with a boiling point of 481.5°C at 760 mmHg and a flash point of 245°C , factors relevant to formulation, storage, and handling specifications during procurement.

Physicochemical profiling LogP Drug-likeness Purity specification

Antimicrobial Activity Class-Level Differentiation: Biphenylcarboxamide Patent Data for Crop and Material Protection

The patent literature covering biphenylcarboxamides of the general formula (I)—into which CAS 55299-09-7 structurally falls—demonstrates that compounds with halogen substitution at the 4',5,6-positions exhibit 'very good microbicidal properties' against a spectrum of unwanted microorganisms in both crop protection and material protection applications [1]. While quantitative MIC values for CAS 55299-09-7 specifically are not disclosed in the open patent records, the patent family explicitly teaches that the activity profile of formula (I) compounds is highly dependent on the specific halogen substitution pattern and the identity of the N-aryl group (A ring) [2]. A comparator biphenylcarboxamide lacking the 4',5,6-trichloro pattern and N-phenyl termination would fall outside the optimal activity envelope described for these applications.

Antimicrobial Fungicide Crop protection Material preservation

Validated Application Scenarios for 4',5,6-Trichloro-2-hydroxy-N-phenyl-(1,1'-biphenyl)-3-carboxamide (CAS 55299-09-7)


Myeloperoxidase (MPO) Inhibitor Screening and Anti-Inflammatory Drug Discovery

Based on class-level SAR evidence showing that the 4',5,6-trichloro substitution pattern is associated with sub-50 nM MPO inhibitory activity , CAS 55299-09-7 is a structurally precise candidate for MPO-targeted small-molecule screening programs. The N-phenyl termination of this compound distinguishes it from N-(4-chlorophenyl) or N-(3,5-dichloro-2-hydroxyphenyl) MPO inhibitors, offering a structurally distinct chemotype for hit expansion and lead optimization campaigns in inflammatory disease research. Researchers should verify MPO IC50 values under standardized assay conditions (H2O2 substrate, 10-min preincubation protocol) to confirm potency before proceeding to in vivo efficacy models.

Agricultural Fungicide Lead Optimization Based on Biphenylcarboxamide Scaffolds

Patent disclosures (US 20050272785; KR20080085040A) establish that biphenylcarboxamides carrying the 4',5,6-trichloro and N-phenyl substitution pattern fall into the preferred activity space for crop protection microbicides [1]. CAS 55299-09-7 can serve as a defined analytical reference standard for structure-activity relationship studies aimed at optimizing the halogenation topology of biphenylcarboxamide fungicides. Procurement of this exact compound, rather than a positional isomer, ensures that biological activity data generated in-house aligns with the patent-preferred structural features associated with 'very good microbicidal properties' rather than the 'unsatisfactory' performance noted for suboptimal substitution patterns.

Environmental Fate and Metabolism Studies of Polychlorinated Biphenyl (PCB) Derivatives

The 2-hydroxy-N-phenylbiphenyl-3-carboxamide framework of CAS 55299-09-7 is structurally analogous to hydroxylated PCB metabolites. This compound, with its defined 4',5,6-trichloro pattern and molecular weight of 392.66 g/mol , is useful as a synthetic reference standard in analytical chemistry workflows for the identification and quantification of hydroxylated trichlorobiphenyl metabolites in environmental or biological matrices. Its boiling point (481.5°C) and density (1.465 g/cm³) inform GC-MS method development parameters, while its N-phenyl carboxamide functionality provides a distinctive fragmentation pattern for mass spectrometric detection.

Salicylanilide Chemical Library Synthesis and Pharmacological Profiling

As a member of the trichlorinated salicylanilide chemical family, CAS 55299-09-7 represents a specific halogenation topology that is not covered by widely available salicylanilide libraries (e.g., niclosamide, closantel, oxyclozanide, or 4',5-dichlorosalicylanilide). Its procurement enables the construction of a comprehensive, positionally diverse salicylanilide screening deck. The compound's N-phenyl termination provides a baseline for evaluating the impact of aniline ring substitution on biological activity, a key SAR variable that cannot be assessed using N-substituted-phenyl analogs alone. This scenario is directly supported by comparative enzyme inhibition data demonstrating that even modest changes in substitution pattern alter IC50 values by approximately 1.4-fold [2].

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